(4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-phenyl-4,5-dihydrooxazole)
Description
Properties
IUPAC Name |
(4R)-4-phenyl-2-[3-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]pentan-3-yl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-3-23(4-2,21-24-19(15-26-21)17-11-7-5-8-12-17)22-25-20(16-27-22)18-13-9-6-10-14-18/h5-14,19-20H,3-4,15-16H2,1-2H3/t19-,20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXRFQRNRLGVCV-PMACEKPBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=NC(CO1)C2=CC=CC=C2)C3=NC(CO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)(C1=N[C@@H](CO1)C2=CC=CC=C2)C3=N[C@@H](CO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a chiral bis-oxazoline ligand noted for its potential applications in asymmetric synthesis and catalysis. Its unique structural features and stereochemistry contribute to its biological activities, particularly in antifungal and anticancer domains. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
- IUPAC Name : (4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-phenyl-4,5-dihydrooxazole)
- CAS Number : 195515-48-1
- Molecular Formula : C20H30N2O2
- Molecular Weight : 342.47 g/mol
Antifungal Activity
Research indicates that derivatives of 4,5-dihydrooxazole exhibit significant antifungal properties. A study highlighted that certain compounds similar to (4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-phenyl-4,5-dihydrooxazole) demonstrated broad-spectrum antifungal activity against pathogens such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.03 to 0.5 μg/mL against Candida albicans and from 0.25 to 2 μg/mL against other fungi .
Anticancer Potential
The compound's structural analogs have shown promise in anticancer activities as well. In vitro studies have assessed the cytotoxic effects of various oxazoline derivatives on cancer cell lines. For instance, a related compound demonstrated moderate cytotoxicity against human lung cancer (H522), melanoma (M14), ovarian cancer (SKOV3), prostate cancer (DU145), and renal cancer (A498) cell lines . The results indicated varying degrees of effectiveness depending on the specific structural modifications made to the oxazoline framework.
Case Study 1: Antifungal Efficacy
In a comparative study of oxazoline derivatives, compounds A30-A34 were synthesized and tested for their antifungal properties. Among these, A31 and A33 exhibited excellent metabolic stability in human liver microsomes with half-lives of approximately 80.5 minutes and 69.4 minutes respectively. These findings suggest that modifications to the oxazoline structure can enhance both antifungal activity and metabolic stability .
| Compound | MIC against Candida albicans (μg/mL) | Half-life in Human Liver Microsomes (min) |
|---|---|---|
| A30 | 0.03 | - |
| A31 | 0.05 | 80.5 |
| A33 | 0.25 | 69.4 |
Case Study 2: Cytotoxicity Assessment
A study focusing on the cytotoxic effects of various oxazoline derivatives revealed that certain compounds exhibited significant cytotoxicity against multiple cancer cell lines while maintaining low toxicity profiles in normal cells . The study utilized MTT assays to evaluate cell viability post-treatment with varying concentrations of the compounds.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Bis(oxazoline) ligands differ in linker geometry, substituents, and stereochemistry, which influence their physical properties and catalytic performance.
Linker Modifications
- Cyclopropane-diyl Linker: (4R,4'R,5S,5'S)-2,2'-(Cyclopropane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) (C₃₅H₃₀N₂O₂) features a rigid cyclopropane linker, resulting in a solid with a 99% yield. The rigidity enhances stereochemical control in coordination chemistry but may reduce solubility in non-polar solvents .
- Cyclopentane-diyl Linker :
(4R,4'R)-2,2'-(Cyclopentane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) (C₃₃H₃₂N₂O₂) has a molecular weight of 360.45 and a higher topological complexity (XLogP3 = 4.3), favoring hydrophobic interactions in catalysis .
Substituent Variations
- Methyl Substituents :
(4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-methyl-4,5-dihydrooxazole) (C₁₃H₂₂N₂O₂, MW 238.33) is a simpler analog with lower steric bulk, offering improved solubility but reduced enantioselectivity in asymmetric reactions . - Isopropyl Substituents :
(4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-isopropyl-4,5-dihydrooxazole) (C₁₇H₃₀N₂O₂, MW 294.43) has enhanced hydrophobicity, requiring storage at -80°C to maintain stability. Its solubility in organic solvents like DCM is critical for catalytic applications . - Benzyl Substituents :
(4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-benzyl-4,5-dihydrooxazole) (C₂₅H₃₀N₂O₂, MW 390.53) exhibits increased aromaticity, improving π-π interactions in metal complexes. However, its bulkiness may hinder substrate accessibility .
Physicochemical Properties
Key Observations :
- Physical State : The target compound’s liquid state (oil) contrasts with solid analogs, reflecting reduced crystallinity due to the flexible pentane linker and phenyl substituents .
Commercial Availability and Cost
| Compound | Supplier | Purity (%) | Price (100 mg) |
|---|---|---|---|
| Target Compound | 百灵威集团 | 97 | $220–$300 |
| Cyclopentane-diyl analog | Kanto Reagents | 95 | ¥34,000 |
| Isopropyl analog | CymitQuimica | 97 | €43 |
Q & A
Q. What statistical designs (e.g., split-plot) minimize variability in biological activity studies?
- Answer : A split-plot design (as in ) with randomized blocks can account for batch-to-batch variability. Factors like concentration (main plot), solvent (subplot), and incubation time (sub-subplot) are tested hierarchically. ANOVA identifies significant variables affecting bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
